
3-(Furan-2-yloxy)-5-hydrazinyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-PYRAZOLE, 3-(2-FURANYLOXY)-5-HYDRAZINO- is a heterocyclic compound that features a pyrazole ring substituted with a furanyloxy group at the 3-position and a hydrazino group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-PYRAZOLE, 3-(2-FURANYLOXY)-5-HYDRAZINO- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a furanyloxy-substituted ketone or aldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1H-PYRAZOLE, 3-(2-FURANYLOXY)-5-HYDRAZINO- can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The furanyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1H-PYRAZOLE, 3-(2-FURANYLOXY)-5-HYDRAZINO- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1H-PYRAZOLE, 3-(2-FURANYLOXY)-5-HYDRAZINO- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The hydrazino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
1H-PYRAZOLE, 3-(2-FURANYLOXY)-5-AMINO-: Similar structure but with an amino group instead of a hydrazino group.
1H-PYRAZOLE, 3-(2-FURANYLOXY)-5-METHYL-: Similar structure but with a methyl group instead of a hydrazino group.
Uniqueness
1H-PYRAZOLE, 3-(2-FURANYLOXY)-5-HYDRAZINO- is unique due to the presence of both the furanyloxy and hydrazino groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C7H8N4O2 |
|---|---|
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
[3-(furan-2-yloxy)-1H-pyrazol-5-yl]hydrazine |
InChI |
InChI=1S/C7H8N4O2/c8-9-5-4-6(11-10-5)13-7-2-1-3-12-7/h1-4H,8H2,(H2,9,10,11) |
Clave InChI |
ZRDXVNHMDIQIBL-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)OC2=NNC(=C2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


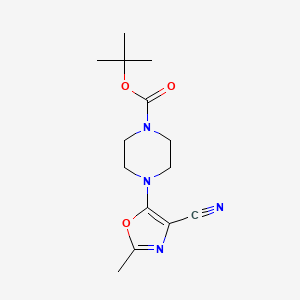

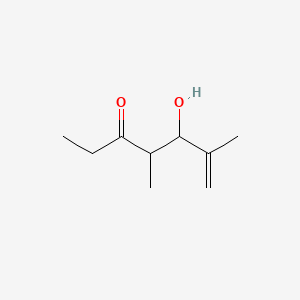
![1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13965036.png)
![N-[(4-Methylphenyl)methyl]nitrous amide](/img/structure/B13965053.png)
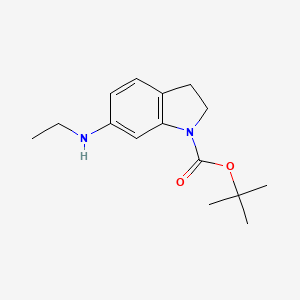
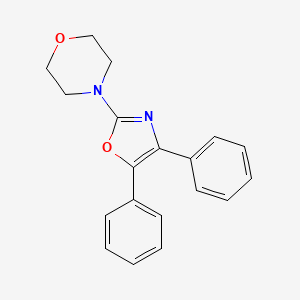
![2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde](/img/structure/B13965070.png)
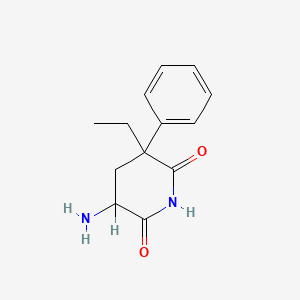
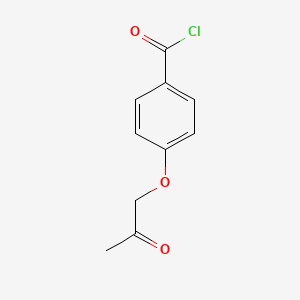
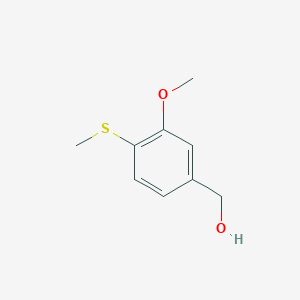
![tert-Butyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13965086.png)

![8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13965097.png)
